molecular formula C13H12ClNO3 B14070652 2-Butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl chloride CAS No. 101749-72-8

2-Butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl chloride

Cat. No.: B14070652
CAS No.: 101749-72-8
M. Wt: 265.69 g/mol
InChI Key: XWEVXKGPLWERJC-UHFFFAOYSA-N
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Description

1H-Isoindole-5-carbonyl chloride, 2-butyl-2,3-dihydro-1,3-dioxo- is a complex organic compound belonging to the class of isoindoles. Isoindoles are heterocyclic compounds that contain a nitrogen atom within a five-membered ring fused to a benzene ring. This specific compound is characterized by the presence of a carbonyl chloride group and a butyl substituent, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1H-Isoindole-5-carbonyl chloride, 2-butyl-2,3-dihydro-1,3-dioxo- can be achieved through various synthetic routes. One common method involves the reaction of phthalic anhydride with primary amines to form isoindole-1,3-dione derivatives . Another approach includes the use of phthalic anhydride, glycine, and acetic acid in the presence of triethylamine as a catalyst . Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yields and purity.

Chemical Reactions Analysis

1H-Isoindole-5-carbonyl chloride, 2-butyl-2,3-dihydro-1,3-dioxo- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia and ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1H-Isoindole-5-carbonyl chloride, 2-butyl-2,3-dihydro-1,3-dioxo- involves its interaction with specific molecular targets and pathways. The carbonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1H-Isoindole-5-carbonyl chloride, 2-butyl-2,3-dihydro-1,3-dioxo- can be compared with other similar compounds, such as:

The uniqueness of 1H-Isoindole-5-carbonyl chloride, 2-butyl-2,3-dihydro-1,3-dioxo- lies in its specific substituents and functional groups, which confer distinct reactivity and versatility in various chemical and biological applications.

Properties

CAS No.

101749-72-8

Molecular Formula

C13H12ClNO3

Molecular Weight

265.69 g/mol

IUPAC Name

2-butyl-1,3-dioxoisoindole-5-carbonyl chloride

InChI

InChI=1S/C13H12ClNO3/c1-2-3-6-15-12(17)9-5-4-8(11(14)16)7-10(9)13(15)18/h4-5,7H,2-3,6H2,1H3

InChI Key

XWEVXKGPLWERJC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)Cl

Origin of Product

United States

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